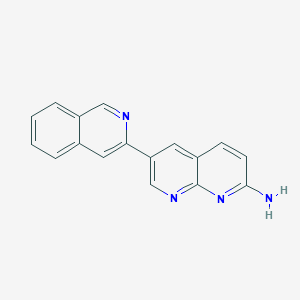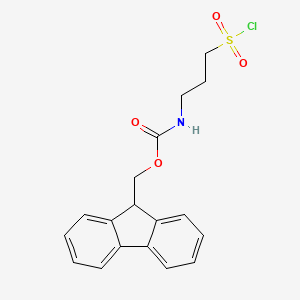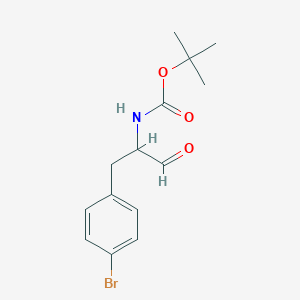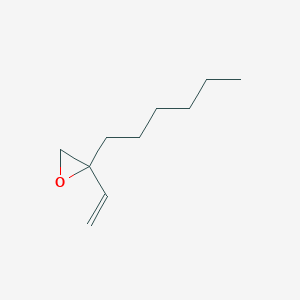
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both quinoline and naphthyridine moieties. These structures are known for their significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine typically involves the formation of the quinoline and naphthyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The naphthyridine ring can be synthesized through a similar cyclization process involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to interfere with bacterial DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Naphthyridine: Similar to quinoline but with an additional nitrogen atom in the ring.
Quinolin-2-one: A quinoline derivative with a carbonyl group at the second position.
Uniqueness
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is unique due to its dual-ring structure, which combines the properties of both quinoline and naphthyridine. This combination enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H12N4 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
6-isoquinolin-3-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C17H12N4/c18-16-6-5-12-7-14(10-20-17(12)21-16)15-8-11-3-1-2-4-13(11)9-19-15/h1-10H,(H2,18,20,21) |
Clé InChI |
QRWMGKOUOJPPCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=NC(=CC2=C1)C3=CN=C4C(=C3)C=CC(=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)



![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)



![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)
